molecular formula C16H21N3O B2426806 1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(o-tolyl)urea CAS No. 1396856-46-4

1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(o-tolyl)urea

Cat. No.: B2426806
CAS No.: 1396856-46-4
M. Wt: 271.364
InChI Key: XBMJZUFAKBEWDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C16H21N3O and its molecular weight is 271.364. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(o-tolyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on antibacterial, antifungal, and other pharmacological effects.

Chemical Structure and Properties

The compound features a pyrrolidine moiety linked to a but-2-yne chain and an o-tolyl urea group, which may contribute to its biological activity. The structural formula can be represented as:

C15H20N2O\text{C}_{15}\text{H}_{20}\text{N}_{2}\text{O}

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various pyrrolidine derivatives. For instance, certain pyrrolidine compounds demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

CompoundMIC (mg/mL)Target Bacteria
This compoundTBDS. aureus, E. coli
2,6-Dipyrrolidino-1,4-dibromobenzene0.0039S. aureus
2,4,6-Tripyrrolidinochlorobenzene0.025E. coli

Note: MIC values for the compound are to be determined (TBD) through ongoing research.

In vitro tests have shown that these derivatives can effectively inhibit bacterial growth, with some exhibiting complete bactericidal activity within hours of exposure . The presence of electron-withdrawing groups has been correlated with enhanced antibacterial efficacy.

Antifungal Activity

The antifungal potential of pyrrolidine derivatives has also been explored. Although specific data on the compound's antifungal activity is limited, related studies indicate that similar structures exhibit varying degrees of antifungal effects against pathogens like Candida spp. and Aspergillus spp.

Table 2: Antifungal Activity of Related Pyrrolidine Compounds

CompoundMIC (mg/mL)Target Fungi
Pyrrolidine derivative A0.5C. albicans
Pyrrolidine derivative B0.8A. niger

The mechanism by which this compound exerts its biological effects may involve interaction with specific bacterial enzymes or cell wall synthesis pathways. Studies suggest that compounds with similar structures can disrupt bacterial membrane integrity or inhibit critical metabolic pathways .

Case Studies

A notable case study involved the evaluation of various pyrrolidine-based compounds for their neuroprotective effects alongside antimicrobial properties. These studies indicated that certain modifications in the structure could enhance both antibacterial and neuroprotective activities, suggesting a multifaceted approach to drug design .

Properties

IUPAC Name

1-(2-methylphenyl)-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-14-8-2-3-9-15(14)18-16(20)17-10-4-5-11-19-12-6-7-13-19/h2-3,8-9H,6-7,10-13H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMJZUFAKBEWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC#CCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.